molecular formula C14H18N2O3 B3020141 N-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)propionamide CAS No. 896372-19-3

N-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)propionamide

Cat. No.: B3020141
CAS No.: 896372-19-3
M. Wt: 262.309
InChI Key: MNJCEPKBEGBTJF-UHFFFAOYSA-N
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Description

N-(1-(3-Methoxyphenyl)-5-oxopyrrolidin-3-yl)propionamide is a synthetic organic compound featuring a pyrrolidinone core substituted with a 3-methoxyphenyl group at the 1-position and a propionamide moiety at the 3-position. The 5-oxo (keto) group in the pyrrolidinone ring confers rigidity to the structure, influencing its conformational stability and intermolecular interactions. The 3-methoxyphenyl substituent introduces electron-donating properties, which may enhance solubility and modulate receptor binding compared to unsubstituted or halogenated analogs. This compound is of interest in medicinal chemistry due to its structural similarity to pharmacologically active molecules, including enzyme inhibitors and central nervous system (CNS) agents .

Properties

IUPAC Name

N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O3/c1-3-13(17)15-10-7-14(18)16(9-10)11-5-4-6-12(8-11)19-2/h4-6,8,10H,3,7,9H2,1-2H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNJCEPKBEGBTJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1CC(=O)N(C1)C2=CC(=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)propionamide typically involves the reaction of 3-methoxybenzaldehyde with a suitable amine to form an imine intermediate. This intermediate is then subjected to cyclization to form the pyrrolidinone ring. The final step involves the acylation of the pyrrolidinone with propionyl chloride to yield the desired compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The methoxy group on the phenyl ring can undergo oxidation to form a hydroxyl group.

    Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to form a hydroxyl group.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Formation of 3-hydroxyphenyl derivatives.

    Reduction: Formation of hydroxyl-substituted pyrrolidinone derivatives.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

Scientific Research Applications

N-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)propionamide has several notable applications in scientific research:

  • Medicinal Chemistry:
    • Antinociceptive Activity: Research indicates significant pain-relieving properties in animal models, suggesting potential use in pain management therapies.
    • Anti-inflammatory Properties: Preliminary studies suggest the compound may reduce inflammation markers, indicating its potential as an anti-inflammatory agent.
    • Anticancer Potential: Derivatives related to this compound have shown cytotoxic effects against various cancer cell lines, suggesting further exploration for anticancer properties.
  • Chemical Synthesis:
    • Used as a building block for synthesizing more complex molecules, facilitating the development of new pharmaceuticals and materials.
  • Biological Research:
    • Investigated for its interaction with specific molecular targets such as enzymes and receptors, leading to modulation of biochemical pathways.

Recent studies have highlighted various biological activities associated with this compound:

Pharmacological Effects

Activity TypeDescription
AntinociceptiveExhibits pain-relieving effects in rodent models.
Anti-inflammatoryReduces pro-inflammatory cytokines in cultured cells.
AnticancerShows cytotoxicity against breast cancer cell lines with potent activity.

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

StudyFindings
Study 1Significant antinociceptive effects observed at specific dosages in rodent models.
Study 2Reported anti-inflammatory effects through inhibition of cytokines in vitro.
Study 3Demonstrated cytotoxicity against breast cancer cell lines with favorable IC50 values.

Mechanism of Action

The mechanism of action of N-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)propionamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural Insights :

  • Acyl Chain Length : Propionamide (C3) vs. butyramide (C4) influences lipophilicity; longer chains may improve membrane permeability but reduce metabolic stability .
  • Ring Modifications: The 5-oxopyrrolidinone core (target) vs. 4-hydroxypyrrolidine (Patent EP 1 905 759 ) alters hydrogen-bonding capacity and conformational flexibility, impacting target selectivity (e.g., DPP-IV inhibition).

Pharmacological and Therapeutic Comparisons

  • DPP-IV Inhibition: The patent compound (EP 1 905 759 ) with a 4-hydroxypyrrolidine scaffold shows potent DPP-IV inhibition (IC₅₀ ~10 nM), a mechanism for type 2 diabetes treatment.
  • CNS Activity: Fluorinated piperidine derivatives (e.g., N-(1-(2-fluorophenethyl)piperidin-4-yl)-N-(2-fluorophenyl)propionamide ) are associated with opioid receptor binding, suggesting the target compound’s pyrrolidinone core might mitigate such activity due to reduced basicity.
  • Metabolic Stability : Methoxy groups generally resist oxidative metabolism better than fluorine, implying longer half-lives for the target compound compared to fluorinated analogs .

Biological Activity

N-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)propionamide is an organic compound with a complex structure that has garnered interest in various fields, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data and research findings.

Chemical Structure and Properties

IUPAC Name: N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]propionamide
Molecular Formula: C₁₄H₁₈N₂O₃
Molecular Weight: 262.30 g/mol
CAS Number: 896372-19-3

The compound features a pyrrolidinone ring substituted with a 3-methoxyphenyl group and a propionamide moiety, contributing to its unique chemical properties and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The exact mechanisms remain under investigation, but the compound is believed to modulate biochemical pathways by altering enzyme activity or receptor signaling.

Potential Targets

  • Enzymes: The compound may inhibit or activate specific enzymes involved in metabolic pathways.
  • Receptors: It could bind to neurotransmitter receptors, influencing neurotransmission and related physiological responses.

Biological Activity

Recent studies have highlighted various biological activities associated with this compound:

  • Antinociceptive Activity: Research indicates that this compound exhibits significant pain-relieving properties in animal models. This effect is likely mediated through central nervous system pathways, suggesting potential use in pain management therapies.
  • Anti-inflammatory Properties: Preliminary data suggest that the compound may reduce inflammation markers in vitro, indicating its potential as an anti-inflammatory agent. Further studies are required to elucidate the specific pathways involved.
  • Anticancer Potential: Some derivatives related to this compound have shown cytotoxic effects against various cancer cell lines, suggesting that this compound could be explored for its anticancer properties.

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

StudyFindings
Study 1 Demonstrated significant antinociceptive effects in rodent models when administered at specific dosages.
Study 2 Reported anti-inflammatory effects through the inhibition of pro-inflammatory cytokines in cultured cells.
Study 3 Showed cytotoxicity against breast cancer cell lines, with IC50 values indicating potent activity compared to standard chemotherapeutics.

Comparative Analysis

To understand the uniqueness of this compound, it can be compared with structurally similar compounds:

CompoundStructureBiological Activity
PropanamideSimpler amide structureLimited biological activity
N-(2-methoxyphenyl)-3-oxo-propionamideSimilar core structureModerate anti-inflammatory effects

This compound stands out due to its specific combination of functional groups that enhance its interaction with biological targets.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for the preparation of N-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)propionamide?

  • Methodological Answer : A common approach involves coupling 3-(3-methoxyphenyl)propionic acid derivatives with pyrrolidinone intermediates. For example, propionic acid can be activated via thioester intermediates (e.g., using NaSCN in refluxing benzene) and subsequently reacted with amines to form the propionamide moiety . Alternative methods include condensation reactions in ethanol with piperidine catalysis at 0–5 °C, as demonstrated for structurally related pyrrolidinone derivatives .

Q. Which spectroscopic techniques are optimal for characterizing the structural integrity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR can confirm the presence of the methoxyphenyl group (δ ~3.8 ppm for OCH₃) and the pyrrolidinone ring (carbonyl resonance at ~175 ppm).
  • HPLC-MS : To assess purity and molecular weight, reverse-phase HPLC coupled with high-resolution mass spectrometry (HRMS) is recommended.
  • IR Spectroscopy : Stretching frequencies for the amide (1650–1700 cm⁻¹) and carbonyl (1720–1750 cm⁻¹) groups validate functional groups .

Q. How should researchers design initial biological activity screenings for this compound?

  • Methodological Answer : Prioritize in vitro assays targeting receptors or enzymes relevant to the pyrrolidinone scaffold’s known bioactivity (e.g., neuropharmacological targets). Use dose-response curves with positive/negative controls. For protein-binding studies, the Bradford assay (Coomassie dye binding at 595 nm) quantifies protein-ligand interactions .

Advanced Research Questions

Q. How can X-ray crystallography with SHELX software resolve the stereochemistry of the pyrrolidinone ring?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) data can be processed using SHELXL for refinement. The methoxyphenyl group’s orientation and the pyrrolidinone ring puckering are resolved via electron density maps. SHELXL’s robust handling of high-resolution data ensures accurate bond length/angle measurements, critical for confirming stereochemistry .

Q. What strategies address discrepancies in biological activity data across different assay conditions?

  • Methodological Answer :

  • Statistical Meta-Analysis : Use tools like ANOVA to identify variability sources (e.g., assay temperature, solvent polarity).
  • Control Standardization : Normalize data against a reference compound tested in parallel across conditions.
  • Docking Simulations : Compare binding poses in silico to assess whether conformational changes explain activity differences .

Q. How can Cremer-Pople parameters analyze the puckering conformation of the pyrrolidinone ring?

  • Methodological Answer : The Cremer-Pople method defines ring puckering via amplitude (total deviation from planarity) and phase angles (puckering mode). For the 5-membered pyrrolidinone ring, calculate puckering coordinates (Q, θ, φ) from atomic coordinates using software like CrystalExplorer. This quantifies envelope or twist conformations, aiding SAR analysis .

Q. What modifications to the methoxyphenyl group enhance target binding in structure-activity relationship (SAR) studies?

  • Methodological Answer :

  • Electron-Withdrawing Substituents : Replace the methoxy group with halogens (e.g., Cl, F) to modulate electronic effects.
  • Positional Isomerism : Synthesize analogs with substituents at the 2- or 4-positions of the phenyl ring and compare binding affinities via radioligand assays.
  • Steric Effects : Introduce bulky groups (e.g., tert-butyl) to probe steric hindrance in the binding pocket, as seen in related piperidinylpropionamide studies .

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